N-cyclohexyl-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activity and Toxicity
N-cyclohexyl-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide and its derivatives have been the subject of various studies focusing on their biological activity. A study conducted by Danylchenko, Drushlyak, and Kovalenko (2016) used computer modeling to predict the biological activity spectrum and acute toxicity of these compounds. Their research identified certain compounds with potential antineurotic activity, useful for treating male reproductive and erectile dysfunction. Furthermore, these substances were classified as slightly toxic or practically nontoxic (Danylchenko, Drushlyak, & Kovalenko, 2016).
Antimicrobial Properties
The antimicrobial properties of these compounds have been extensively researched. A study by Pokhodylo et al. (2021) synthesized novel 1H-1,2,3-triazole-4-carboxamides and evaluated their antimicrobial activities against various bacterial and fungal strains. They found moderate to good activities in certain compounds, indicating their potential as antimicrobial agents (Pokhodylo et al., 2021).
Anticancer Activity
The anticancer potential of these compounds has also been explored. Reddy et al. (2015) designed and synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives to meet structural requirements for anticancer activity. They reported significant cytotoxicity in some of these compounds against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Antihistaminic Properties
Alagarsamy et al. (2007) synthesized a series of 1‐substituted‐4‐cyclohexyl‐4H‐[1,2,4]triazolo [4,3‐a] quinazolin‐5‐ones and tested their in vivo H1-antihistaminic activity. They found that these compounds significantly protected animals from histamine-induced bronchospasm, suggesting their potential as a new class of H1-antihistamines (Alagarsamy et al., 2007).
Chemical Synthesis and Characterization
Several studies have focused on the synthesis and characterization of these compounds. Gladkov et al. (2018) prepared a new spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine, contributing to the understanding of the chemical structure and potential applications of these compounds (Gladkov et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit antiviral and antimicrobial activities .
Mode of Action
It is known that similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, exhibit their antimicrobial and antiviral activities through interactions with specific targets in the microbial or viral cells .
Biochemical Pathways
Similar compounds have been reported to interfere with the replication of viruses, thereby exhibiting antiviral activity .
Pharmacokinetics
The compound’s logP value is 3.7755, and its logD value is also 3.7755 . These values suggest that the compound is lipophilic, which could influence its absorption and distribution in the body.
Result of Action
Similar compounds have been reported to exhibit cytotoxicity at certain concentrations and to show promising antiviral activity .
Properties
IUPAC Name |
N-cyclohexyl-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-14-6-5-7-15(12-14)20-21-25-23(30)18-11-10-16(13-19(18)28(21)27-26-20)22(29)24-17-8-3-2-4-9-17/h5-7,10-13,17,27H,2-4,8-9H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBMCTVIKHJONA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NC5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.